(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
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Overview
Description
The compound “(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule characterized by its intricate tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of functional groups: The nitrophenyl and carboxamide groups are introduced through substitution reactions, often using reagents such as nitrobenzene derivatives and amides.
Purification: The final compound is purified using techniques such as chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Use of continuous flow reactors: These reactors can improve reaction efficiency and scalability.
Automation and process control: Advanced control systems ensure consistent product quality and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas and palladium catalysts.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
May exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Intercalation into DNA: Affecting gene expression and cellular function.
Modulation of protein-protein interactions: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar in structure but with different functional groups.
Other tetracyclic compounds: Compounds with similar core structures but varying functional groups.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19N5O7 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C27H19N5O7/c33-25(28-16-6-8-18(9-7-16)31(36)37)24-23-22(21-14-5-15-3-1-2-4-20(15)30(21)24)26(34)29(27(23)35)17-10-12-19(13-11-17)32(38)39/h1-14,21-24H,(H,28,33)/t21-,22-,23-,24+/m0/s1 |
InChI Key |
VTSOLZUPSZLHME-NEWJYFPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[C@@H]3N2[C@H]([C@@H]4[C@H]3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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